Aminoacetic anhydride

Description

Definition and Classification within Cyclic Peptides

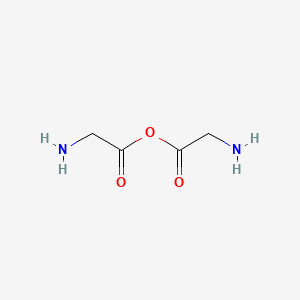

Aminoacetic anhydride (B1165640), with the chemical formula C₄H₆N₂O₂, is a six-membered ring containing two amide groups at opposite positions. wikipedia.org It is classified as a homodetic cyclic peptide, meaning the ring is composed exclusively of standard peptide bonds. wikipedia.org Specifically, it belongs to the 2,5-diketopiperazine (DKP) class, which are the smallest possible cyclic peptides, formed by the cyclization of a dipeptide. qyaobio.comwikipedia.org Aminoacetic anhydride, or cyclo(Gly-Gly), is the parent and simplest member of this extensive family of compounds. nih.gov

Historical Context and Evolution of Research on this compound

The study of diketopiperazines dates back to the early 20th century. In 1901, the pioneering chemist Emil Fischer reported the synthesis of the first dipeptide, glycylglycine, through the partial hydrolysis of glycine's diketopiperazine (this compound). ias.ac.inias.ac.inresearchgate.net This work was foundational to the field of peptide chemistry. ias.ac.inresearchgate.net For many years, DKPs were often considered mere byproducts or degradation artifacts of polypeptides. nih.gov

However, research in recent decades has dramatically shifted this perspective. Scientists discovered that the DKP scaffold is a common motif in a vast number of natural products with significant biological activities. wikipedia.orgacs.org This realization sparked renewed and substantial interest in the DKP class for its potential in medicinal chemistry and drug discovery. benthamdirect.comebi.ac.uknih.gov The first crystal structure of a compound containing a peptide bond was, in fact, that of this compound, characterized in 1938. wikipedia.org

Broad Significance of this compound in Chemical and Biological Research

The significance of this compound and its derivatives spans multiple scientific disciplines. In chemical research, the DKP core is considered a "privileged scaffold". nih.govnih.gov This means its structure is a versatile template for synthesizing a wide array of more complex heterocyclic compounds and natural products. nih.gov Its rigid, conformationally stable structure with multiple reactive sites makes it an ideal building block in organic synthesis and combinatorial chemistry. acs.orgnih.gov

In biological research, DKPs are ubiquitous in nature, synthesized by a diverse range of organisms including bacteria, fungi, marine invertebrates, and plants. wikipedia.orgfrontiersin.org They exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antifungal, and neuroprotective properties. wikipedia.orgbenthamdirect.comnih.govscispace.com For instance, derivatives have been shown to act as antitumor agents, with some inhibiting the mammalian cell cycle. nih.govnih.gov Others, like cyclo(His-Pro), have demonstrated neuroprotective effects and are being investigated for their potential in treating neurodegenerative diseases. nih.govmdpi.com The DKP motif's high stability against enzymatic degradation (proteolysis) and its ability to cross biological barriers like the blood-brain barrier further enhance its appeal as a promising candidate for the development of new therapeutic agents. benthamdirect.comnih.govresearchgate.net

Interactive Data Tables

Chemical Properties of this compound (Piperazine-2,5-dione)

| Property | Value | Source |

| IUPAC Name | piperazine-2,5-dione | nih.gov |

| Other Names | Glycine (B1666218) anhydride, cyclo(Gly-Gly), 2,5-Diketopiperazine | nih.govnist.gov |

| CAS Number | 106-57-0 | wikipedia.orgnih.gov |

| Molecular Formula | C₄H₆N₂O₂ | wikipedia.orgnih.gov |

| Molecular Weight | 114.10 g/mol | nih.govnist.gov |

| Melting Point | 311–312 °C | wikipedia.org |

| Appearance | White crystalline solid | ontosight.ai |

| Water Solubility | Soluble | ontosight.ai |

Examples of Biologically Active Diketopiperazines

| Compound Name | Constituent Amino Acids | Noted Biological Activity | Source |

| Phenylahistin | Phenylalanine, Histidine (modified) | Anticancer, microtubule binding agent | wikipedia.org |

| Roquefortine C | Tryptophan, Histidine | Mycotoxin found in blue cheeses, neurotoxin | wikipedia.org |

| Gliotoxin | Phenylalanine, Serine (modified) | Immunosuppressive, antibacterial, antifungal | wikipedia.org |

| Brevianamide F | Tryptophan, Proline | Hepatotoxic | wikipedia.org |

| Cyclo(His-Pro) | Histidine, Proline | Neuroprotective, found in various foods | wikipedia.orgmdpi.com |

| Cyclo(Leu-Leu) | Leucine, Leucine | Quorum sensing in bacteria | nih.gov |

| Cyclo(Gln-Gly) | Glutamine, Glycine | Reverses cardiorespiratory depression from morphine | glpbio.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-aminoacetyl) 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-1-3(7)9-4(8)2-6/h1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMCUIACOKRXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313933 | |

| Record name | Glycine, 1,1′-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4202-74-8 | |

| Record name | Glycine, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4202-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, 1,1′-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Aminoacetic Anhydride and Its Derivatives

Rational Design and Synthesis of Aminoacetic Anhydride (B1165640) Scaffolds

The rational design of synthetic strategies towards aminoacetic anhydrides allows for precise control over the final structure and the introduction of molecular diversity. Key to these strategies is the formation of the six-membered ring, which can be achieved through various cyclization methods.

Cyclization Strategies from Linear Dipeptides: Mechanism and Optimization

The most common route to aminoacetic anhydrides is the intramolecular cyclization of a linear dipeptide. wikipedia.org This process involves a head-to-tail condensation, where the N-terminal amine attacks the C-terminal ester or activated carboxyl group, leading to the formation of the cyclic diamide (B1670390) with the elimination of a small molecule like water or alcohol. acs.org

The mechanism of this cyclization is influenced by several factors. The dipeptide must adopt a cis conformation around the peptide bond to bring the reactive termini into proximity. The presence of proline at the second position of the dipeptide significantly enhances the rate of cyclization due to its inherent propensity to adopt a cis-peptide bond. tandfonline.com The reaction can be promoted under thermal, acidic, or basic conditions. baranlab.org Thermally induced cyclization has been observed during the sublimation of linear dipeptides. acs.org

Optimization of the cyclization process is critical to maximize the yield of the desired aminoacetic anhydride and minimize side reactions such as racemization and oligomerization. Key parameters for optimization include:

Temperature: Higher temperatures can accelerate the reaction but may also lead to degradation or epimerization. For instance, heating a solution of Leu-Pro at 100°C for 3 hours resulted in a 15.3% yield of the corresponding diketopiperazine. tandfonline.com

pH: The pH of the reaction medium significantly affects the cyclization yield. Studies on linear peptides have shown that the highest yields for dipeptides are often observed around pH 7.0, while for tripeptides, optimal conditions are slightly acidic (pH 5.0-6.0). tandfonline.com Cyclization yields tend to decrease dramatically under strongly alkaline conditions (>pH 9.0). tandfonline.com

Solvent: The choice of solvent can influence the conformation of the dipeptide and the solubility of the reactants and products.

Protecting Groups: The nature of the protecting groups on the N-terminus and C-terminus of the linear dipeptide precursor is crucial. The C-terminal protecting group is typically an ester, which serves as a leaving group upon nucleophilic attack by the N-terminal amine. tandfonline.com

The sequence of the amino acids in the linear dipeptide also plays a significant role. For proline-containing dipeptides, those with proline at the C-terminus (Xaa-Pro) tend to cyclize more readily than those with proline at the N-terminus (Pro-Xaa). frontiersin.org

Solid-Phase Synthesis Protocols for this compound Libraries

Solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid generation of libraries of this compound derivatives for high-throughput screening. nih.gov In this approach, the dipeptide precursor is assembled on a solid support, and the subsequent cyclization and cleavage from the resin afford the desired cyclic product. baranlab.org

Several strategies have been developed for the solid-phase synthesis of diketopiperazines. baranlab.org A common method involves the assembly of a linear dipeptide on the resin, followed by deprotection of the N-terminus, which then undergoes intramolecular cyclization to cleave the product from the support in a "cyclocleavage" reaction. nih.gov

The choice of resin and linker is critical for a successful solid-phase synthesis. The Wang resin is one such solid support where the carboxylic ester linkage allows for cyclization with simultaneous cleavage from the resin. nih.gov The use of a "Backbone Amide Linker" (BAL) has also been reported to be effective for the intentional preparation of diketopiperazines. umn.edu This method allows for the incorporation of diversity at three points: the two amino acid side chains and one of the amide bonds. umn.edu

A general protocol for the solid-phase synthesis of a diketopiperazine library can be outlined as follows:

Attachment of the first N-protected amino acid to the solid support.

Deprotection of the N-terminus.

Coupling of the second N-protected amino acid.

Deprotection of the N-terminus of the dipeptide.

Intramolecular cyclization, often promoted by heat or a mild base, leading to the release of the diketopiperazine from the resin.

The efficiency of solid-phase synthesis allows for the creation of large combinatorial libraries of diketopiperazines. For example, a facile on-resin synthesis has been developed to incorporate diverse diketopiperazine units within peptoid and peptoid-like libraries using a split-and-pool strategy, resulting in high-quality combinatorial libraries. nih.gov The purity of the synthesized compounds is often high, with purities ranging from 80-99% as determined by HPLC analysis. nih.gov

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of aminoacetic anhydrides, focusing on the use of safer solvents, alternative energy sources, and catalytic methods.

Microwave-Assisted and Aqueous Media Syntheses

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates and improving yields in the synthesis of diketopiperazines. nih.gov Microwave irradiation can facilitate the one-pot deprotection and cyclization of N-Boc-protected dipeptide esters under solvent-free conditions, leading to improved reaction times, yields, and stereochemical integrity compared to conventional heating methods. nih.gov

The use of water as a solvent in chemical reactions is a key aspect of green chemistry. The synthesis of diketopiperazines in aqueous media has been successfully demonstrated. whiterose.ac.uk For instance, the microwave-assisted cyclization of dipeptide methyl esters in water has been shown to give good to excellent yields, often independent of the amino acid sequence. nih.gov The diketopiperazine products are often insoluble in water, allowing for easy isolation by filtration with high purity (>98%). nih.gov

The following table summarizes the yields of various diketopiperazines synthesized using microwave irradiation in water compared to conventional heating in toluene.

| Dipeptide Precursor | Conventional Heating (Toluene, reflux, 12h) Yield (%) | Microwave Irradiation (Water, 10 min) Yield (%) |

| H-L-Ala-L-Phe-OMe | 38 | 67 |

| H-L-Phe-L-Nle-OMe | <10 | 97 |

Data compiled from Tullberg et al. (2006). nih.gov

Environmentally Benign Catalytic Methods (e.g., Diboronic Acid Anhydride)

The development of catalytic methods for the synthesis of aminoacetic anhydrides offers a more atom-economical and sustainable alternative to traditional stoichiometric reagents. Diboronic acid anhydride has emerged as an effective catalyst for the dehydrative condensation of amino acids to form dipeptides, which can then undergo intramolecular cyclization to yield diketopiperazines. organic-chemistry.orgresearchgate.net

This method involves a three-step, one-pot sequence:

Catalytic condensation: A diboronic acid anhydride catalyzes the formation of a peptide bond between two amino acids. organic-chemistry.org

Deprotection: The nitrogen-protecting group is removed. organic-chemistry.org

Intramolecular cyclization: The linear dipeptide cyclizes to form the diketopiperazine. organic-chemistry.org

This catalytic approach avoids the use of stoichiometric condensation reagents and produces water as the only byproduct, aligning with the principles of green chemistry. organic-chemistry.org The method has been successfully applied to the synthesis of various diketopiperazines, including those with hydroxymethyl functional groups. organic-chemistry.org

Plasma-Assisted Oligopeptide Formation via this compound Ring-Opening

A novel and environmentally friendly approach to peptide synthesis involves the use of plasma. Specifically, nano-pulsed discharge plasma has been shown to induce the ring-opening of aminoacetic anhydrides (diketopiperazines) in acidic aqueous solutions to form linear oligopeptides. rsc.orgrsc.org This method is particularly interesting as it circumvents the use of organic solvents, which are typically required in solid- or liquid-phase peptide synthesis. rsc.org

In this process, plasma irradiation of a solution containing an this compound, such as alanine-diketopiperazine, can lead to the formation of dipeptides and higher oligopeptides. rsc.org The yield of alanyl-alanyl-alanine from alanine-diketopiperazine can reach approximately 30% within a short reaction time of 3-20 minutes. rsc.orgrsc.org This process is believed to proceed through the ring-opening of the diketopiperazine and the formation of amino acid radicals. rsc.orgrsc.org

This plasma-assisted method not only offers a green alternative for oligopeptide synthesis but also provides insights into potential prebiotic peptide formation pathways. rsc.org

| Reactant | Product | Yield (%) | Reaction Time (min) |

| Alanine-diketopiperazine | Alanyl-alanyl-alanine | ~30 | 3-20 |

Data from a study on plasma-assisted oligopeptide formation. rsc.orgrsc.org

Enantioselective Synthesis and Stereochemical Control of this compound Derivatives

The control of stereochemistry is a critical aspect in the synthesis of amino acid derivatives, given the profound impact of chirality on biological activity. For aminoacetic anhydrides, more commonly known in the scientific literature as α-amino acid N-carboxyanhydrides (NCAs), enantioselective synthesis is crucial for their application in creating stereochemically pure peptides and other complex molecules. This section delves into advanced methodologies for achieving such stereochemical control, with a particular focus on catalytic asymmetric approaches.

Catalytic Asymmetric Approaches (e.g., Cinchona Alkaloid-Mediated)

Catalytic asymmetric synthesis offers an efficient and elegant strategy for accessing enantiomerically enriched compounds. In the context of this compound derivatives, particularly urethane-protected N-carboxyanhydrides (UNCAs), Cinchona alkaloids and their modified versions have emerged as powerful organocatalysts for achieving kinetic resolution.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, leading to the separation of the enantiomers. Modified Cinchona alkaloids have been successfully employed to catalyze the alcoholysis of racemic UNCAs with high enantioselectivity. units.itbrandeis.edubrandeis.edu

One of the most effective catalysts for this transformation is (DHQD)₂AQN, a dimeric quinidine (B1679956) derivative. brandeis.edu The mechanism of this resolution involves the activation of the alcohol by the Cinchona alkaloid, which then preferentially attacks one of the enantiomers of the UNCA. The high degree of enantioselectivity is attributed to the specific steric and electronic interactions within the catalyst-substrate complex. brandeis.edu

The versatility of this method has been demonstrated with a variety of UNCAs, including those derived from both proteinogenic and non-proteinogenic amino acids. The process is not only highly selective but also practical, as the catalyst can often be recovered and reused. Furthermore, this approach can be extended to a dynamic kinetic resolution (DKR) for certain substrates. In a DKR, the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. brandeis.edu Modified Cinchona alkaloids can act as dual-function catalysts, promoting both the enantioselective alcoholysis and the racemization of the starting UNCA. brandeis.edu

The following interactive data table summarizes the results of the Cinchona alkaloid-catalyzed kinetic resolution of various urethane-protected N-carboxyanhydrides.

| Substrate (UNCA) | Catalyst | Alcohol | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| N-Cbz-Phenylalanine NCA | (DHQD)₂AQN | Methanol | 52 | 95 (combined) | 99 (recovered UNCA) |

| N-Cbz-Alanine NCA | (DHQD)₂AQN | Methanol | 51 | >90 (combined) | 98 (recovered UNCA) |

| N-Boc-Phenylalanine NCA | (DHQD)₂AQN | Ethanol | 50 | - | 97 (ester) |

| N-Fmoc-Phenylalanine NCA | (DHQD)₂AQN | Methanol | 55 | >90 (combined) | 99 (recovered UNCA) |

Reaction Mechanisms and Chemical Transformations of Aminoacetic Anhydride

Intramolecular Cyclization Kinetics and Thermodynamics

The formation of 2,5-piperazinedione (B512043), the cyclic form of aminoacetic anhydride (B1165640), is a thermodynamically and kinetically governed process, typically proceeding through the intramolecular cyclization of a dipeptide precursor, glycylglycine, or its esters. This transformation is a critical side reaction in solid-phase peptide synthesis (SPPS), particularly when proline is the penultimate amino acid, but it is also a deliberate synthetic route to the diketopiperazine core. acs.orgnih.gov

The thermodynamics of cyclization have been explored in the context of constraining peptides to enhance biological activity. The process of cyclization reduces the conformational entropy of the molecule, which can be thermodynamically unfavorable. However, this entropic penalty can be offset by more favorable enthalpy changes upon binding to a biological target. nih.govuq.edu.au The stability of the diketopiperazine ring is significant, making its formation a common pathway in peptide chemistry. Computational studies using Density Functional Theory (DFT) have shown that in the gas phase, the diketopiperazine structure is considerably more stable (by >85 kJ/mol) than alternative isomeric structures like the five-membered oxazolone (B7731731) ring, which can also be formed from dipeptides. nih.gov

Ring-Opening Reactions and Oligomerization Pathways

The amide bonds within the 2,5-piperazinedione ring, while stable, are susceptible to cleavage under certain conditions, leading to ring-opening and potential oligomerization. The study of these reactions is informed by the extensive research on the ring-opening polymerization (ROP) of related cyclic monomers, such as lactones, lactams, and N-carboxyanhydrides (NCAs). mdpi.com

The mechanism of ring-opening is highly dependent on the reaction conditions. For example, studies on pyroglutamic diketopiperazine, a related bicyclic structure, show that mild, basic conditions with amine nucleophiles lead to the opening of the six-membered diketopiperazine ring to yield linear dipeptide amides (pyroglutamides). usm.edu In contrast, reaction with nucleophiles under acidic conditions can lead to the opening of the five-membered pyroglutamate (B8496135) ring while preserving the DKP core. usm.edu This highlights the possibility of selectively cleaving the amide bonds of glycine (B1666218) anhydride based on the choice of catalyst and nucleophile.

Oligomerization can follow the initial ring-opening step. While specific studies on the controlled oligomerization of glycine anhydride are not abundant, the principles of ROP suggest potential pathways. Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been successfully employed for the ROP of similar cyclic ester amides (morpholine-2,5-diones), proceeding in a controlled manner to produce well-defined poly(ester amide)s. nih.govnih.gov These reactions can proceed through different mechanisms, including nucleophilic or activated chain-end pathways, depending on the catalyst used. nih.gov It is plausible that similar organocatalytic strategies could be applied to the ring-opening oligomerization of 2,5-piperazinedione to form polyglycine chains, although this remains a less explored area compared to the polymerization of NCAs.

Selective Functionalization and Derivatization Strategies on the Aminoacetic Anhydride Core

The 2,5-piperazinedione scaffold is a versatile template for chemical modification. Its rigid structure and available nitrogen atoms allow for selective functionalization to create a diverse array of complex molecules. As glycine anhydride lacks side chains, derivatization strategies focus on modifying the core ring itself.

The secondary amine protons of the 2,5-piperazinedione ring can be substituted via N-alkylation. This transformation is crucial for synthesizing a wide range of biologically active compounds and is a key step in the preparation of intermediates for fungicides and pharmaceuticals. google.com The reactivity of the two nitrogen atoms is identical, which can lead to mixtures of mono- and di-alkylated products. However, synthetic strategies have been developed to control the degree of alkylation.

One powerful method for creating substituted 2,5-diketopiperazines involves the Ugi four-component reaction. This approach can be designed to produce an α-haloacetamide adduct that subsequently undergoes an intramolecular N-alkylation to form the 2,5-diketopiperazine ring in a controlled manner. acs.orgmdpi.com This strategy allows for the synthesis of complex, asymmetrically substituted diketopiperazines. Direct alkylation of the pre-formed glycine anhydride ring is also possible, though controlling selectivity can be challenging. baranlab.org

The rigid diketopiperazine core serves as an excellent scaffold for the synthesis of more complex, conformationally constrained bicyclic and fused ring systems. springernature.comnih.gov These structures are of great interest in medicinal chemistry as they can mimic peptide turns or act as rigid dipeptide isosteres. springernature.com

Various synthetic strategies leverage the diketopiperazine structure. For instance, N-acyliminium ion cyclization chemistry can be used to generate fused bicyclic lactams from diketopiperazine precursors. springernature.com Another approach involves a ring expansion of related five-membered ring systems (tetramic acids) to form N-oxy-2,5-diketopiperazines, which are key components of many natural products. nih.gov The inherent stability and defined stereochemistry of the diketopiperazine ring make it a reliable platform for constructing complex alkaloids and other bioactive molecules. nih.govmdpi.com

| Synthetic Strategy | Resulting Bicyclic System | Reference |

|---|---|---|

| N-Acyliminium Ion Cyclization | 7,5-Fused Bicyclic Lactams | springernature.com |

| Tetramic Acid Ring Expansion | N-oxy-2,5-diketopiperazines | nih.gov |

| Oxidative Cyclization of Tryptophan Derivatives | Complex Indole (B1671886) Alkaloids (e.g., Amauromine) | nih.gov |

Computational Chemistry Insights into Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has provided profound insights into the mechanisms and energetics of reactions involving 2,5-piperazinedione. These studies help to rationalize experimental observations and predict reactivity.

DFT calculations have been instrumental in understanding the formation of diketopiperazines during peptide synthesis. Studies have shown that the presence of a penultimate proline residue can stabilize the transition state for Fmoc-deprotection through C-H···π interactions, making the subsequent cyclization to a diketopiperazine more favorable. acs.orgnih.gov This explains the well-known experimental difficulty of synthesizing peptide sequences containing Pro-X motifs.

Computational models have also been used to investigate the mechanism of diketopiperazine formation via the intramolecular N-alkylation of Ugi adducts. These calculations revealed that voluminous substituent groups at the ortho position of an aromatic ring can sterically hinder and destabilize the transition state of the cyclization reaction, thereby impeding it. acs.org

Furthermore, theoretical studies have confirmed the thermodynamic stability of the six-membered diketopiperazine ring compared to other potential cyclic isomers. In the study of peptide fragment ions, the diketopiperazine structure was found to be the lowest energy conformer, significantly more stable than the corresponding five-membered oxazolone structure. nih.gov This intrinsic stability is a key driver for its prevalence as both a synthetic product and a natural product motif. The mechanism for diketopiperazine formation during the pyrolysis of amino acids like proline has also been modeled, identifying a multi-step process involving dimerization and dehydration, with the transition state of the dehydration step being rate-controlling. researchgate.net

State of the Art Analytical and Computational Characterization of Aminoacetic Anhydride

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures. For aminoacetic anhydride (B1165640), various spectroscopic methods provide complementary information, from the connectivity of its atoms to the subtle details of its three-dimensional arrangement and intermolecular forces.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For aminoacetic anhydride, ¹H and ¹³C NMR provide definitive evidence of its symmetric structure.

In ¹H NMR spectroscopy, the chemical environment of protons is recorded. Due to the molecule's symmetry, the four methylene (B1212753) protons (CH₂) are chemically equivalent, as are the two amide protons (NH). This results in a simplified spectrum. A typical ¹H NMR spectrum in a solvent like DMSO-d₆ shows two main signals. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methylene (CH₂) | ~3.8 | Singlet | 4H |

| Amide (NH) | ~8.1 | Broad Singlet | 2H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton. nih.gov For this compound, two distinct signals are expected: one for the methylene carbons and another for the carbonyl carbons of the amide groups. The chemical shifts are characteristic of these functional groups. The carbonyl carbon, being part of an amide bond, typically appears in the range of 165-175 ppm. libretexts.org

Advanced NMR techniques, such as 2D NMR (e.g., HSQC), can be used to correlate the proton and carbon signals, confirming the assignments made from 1D spectra. nih.gov While this compound itself has a relatively fixed planar conformation, NMR studies on substituted diketopiperazines are crucial for analyzing the conformational preferences (boat vs. planar) influenced by different side chains. baranlab.org

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound (C₄H₆N₂O₂) is 114 g/mol . nist.govscbt.com High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula. nih.gov

Under electron ionization (EI), a common MS technique, this compound undergoes characteristic fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) at m/z 114, confirming the molecular weight. The fragmentation pattern provides structural information. A common fragmentation pathway for cyclic dipeptides involves the cleavage of the amide bonds.

Table 2: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 114 | High | [M]⁺ (Molecular Ion) |

| 71 | Moderate | [M - HNCO]⁺ |

| 42 | High | [CH₂=C=O]⁺ (Ketene) |

| 30 | High | [CH₂=NH₂]⁺ |

Data derived from NIST Mass Spectrometry Data Center. nist.gov

Electrospray ionization (ESI), a softer ionization technique, is also used, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis. ESI typically produces a protonated molecule [M+H]⁺ at m/z 115. foodandnutritionjournal.org Tandem mass spectrometry (MS/MS) on this precursor ion can be used to induce fragmentation and obtain further structural details, often showing losses of molecules like carbon monoxide (CO) and ammonia (B1221849) (NH₃). foodandnutritionjournal.orguni-muenster.de

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to functional groups and intermolecular interactions, such as hydrogen bonding, providing a unique "molecular fingerprint." thermofisher.com

In the FTIR spectrum of solid this compound, the key absorption bands are associated with the amide group. thermofisher.com

N-H Stretching: A prominent band typically appears in the region of 3200-3400 cm⁻¹. The position and broadness of this peak are indicative of hydrogen bonding. In the solid state, strong intermolecular N-H···O=C hydrogen bonds exist, leading to a broader band at a lower frequency compared to a free N-H group.

C=O Stretching (Amide I): This is a very strong and characteristic absorption for amides, usually found between 1630 and 1680 cm⁻¹. The exact position is sensitive to the molecular conformation and hydrogen bonding.

N-H Bending (Amide II): This band appears around 1550 cm⁻¹.

Raman spectroscopy provides complementary information. nih.gov While FTIR is based on the change in dipole moment during a vibration, Raman is based on the change in polarizability. nih.gov For a centrosymmetric molecule like this compound, vibrations that are Raman active may be IR inactive, and vice versa (mutual exclusion principle). Raman spectra are particularly useful for studying the vibrations of the carbon backbone. scispace.com The analysis of both FTIR and Raman spectra gives a more complete picture of the vibrational modes and the strength of hydrogen bonding networks within the crystal lattice. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C-H Stretch | 2850 - 3000 |

| C=O Stretch (Amide I) | 1630 - 1680 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov It is a powerful technique for studying chiral molecules. This compound is formed from glycine (B1666218), which is an achiral amino acid. nih.gov Therefore, an isolated molecule of this compound is achiral and would not be expected to produce a CD signal.

However, CD signals can arise if the molecules arrange themselves into a chiral superstructure in the solid state or if they form chiral aggregates in solution. nih.gov Furthermore, vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, has been used to study hydrogen-bonded dimers of substituted diketopiperazines. nih.gov For example, studies on diketopiperazines derived from chiral amino acids like phenylalanine have shown that dimer formation via hydrogen bonds can lead to intense VCD signals, providing insight into the structure of these intermolecular assemblies. nih.gov While native this compound is achiral, studies on its chiral derivatives are essential for understanding the chiroptical properties of the fundamental diketopiperazine ring system. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This compound holds historical significance as it was the first compound containing a peptide bond to be characterized by X-ray crystallography in 1938. wikipedia.org

These studies revealed that the 2,5-piperazinedione (B512043) ring is nearly planar. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Each molecule acts as both a donor and an acceptor, with the amide hydrogen (N-H) of one molecule forming a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. This extensive hydrogen bonding network dictates the packing of the molecules in the crystal lattice.

Table 4: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| C-N bond length (amide) | ~1.33 Å |

| C=O bond length (amide) | ~1.24 Å |

| N-H···O bond distance | ~2.88 Å |

Note: Values are approximate and based on historical crystallographic data.

The precise bond lengths and angles obtained from X-ray diffraction provide the ultimate benchmark for validating the results of spectroscopic analyses and theoretical calculations.

Theoretical Chemistry for Predicting and Interpreting Molecular Behavior

Theoretical chemistry and computational modeling provide invaluable insights into the properties of this compound, complementing experimental data. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict and interpret a wide range of molecular characteristics. nih.gov

Conformational Analysis: While early crystallographic data suggested a planar ring, computational studies have investigated the potential energy surface of 2,5-piperazinedione. These studies have shown that a non-planar, boat-like conformation is also a low-energy state, with the planar structure likely being a transition state. The energy difference between these conformations is small, suggesting that the ring is flexible and its preferred conformation can be influenced by substitution or the crystalline environment. baranlab.org

Spectra Prediction: Theoretical models can calculate vibrational frequencies and NMR chemical shifts. nih.gov Comparing these predicted spectra with experimental FTIR, Raman, and NMR data helps in the definitive assignment of spectral features to specific molecular motions and atomic positions.

Intermolecular Interactions: Computational methods are used to model the hydrogen bonding networks observed in the solid state. These calculations can quantify the strength of these interactions and explain the observed crystal packing. Molecular dynamics simulations can further explore the behavior of this compound in solution, studying its hydration and interactions with other molecules. nih.govnih.gov

By integrating these computational approaches with high-resolution experimental data, a comprehensive and dynamic understanding of the structure and behavior of this compound can be achieved. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Glycine anhydride |

| 2,5-Piperazinedione |

| Glycine |

Quantum Chemical Calculations for Electronic Structure and Vibrational Modes

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), offer profound insights into the electronic and vibrational properties of molecules. These methods solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution, molecular orbital energies, and the frequencies and intensities of vibrational modes.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing anhydride functional group and the amino group. DFT calculations can be employed to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, while the LUMO is anticipated to be centered on the carbonyl carbons of the anhydride moiety.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides an experimental fingerprint of a molecule based on its characteristic vibrational modes. Quantum chemical calculations are instrumental in assigning the experimentally observed vibrational bands to specific atomic motions within the molecule. For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for the N-H stretching and bending modes of the primary amine, the C-H stretching modes of the methylene group, and the symmetric and asymmetric C=O stretching modes of the anhydride group. The two distinct carbonyl stretching frequencies are a hallmark of acid anhydrides, arising from the mechanical coupling of the two C=O oscillators.

Below is a representative table of calculated vibrational frequencies for this compound, based on DFT calculations for similar functional groups.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Asymmetric N-H Stretch | Amine | ~3400 |

| Symmetric N-H Stretch | Amine | ~3300 |

| Asymmetric CH₂ Stretch | Methylene | ~2960 |

| Symmetric CH₂ Stretch | Methylene | ~2890 |

| Asymmetric C=O Stretch | Anhydride | ~1820 |

| Symmetric C=O Stretch | Anhydride | ~1750 |

| N-H Scissoring | Amine | ~1620 |

| CH₂ Scissoring | Methylene | ~1450 |

| C-N Stretch | Amine | ~1200 |

| C-O-C Asymmetric Stretch | Anhydride | ~1150 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for molecules containing similar functional groups. The exact frequencies for this compound would require specific quantum chemical calculations.

Conformational Energy Landscapes and Dynamics

To map the conformational energy landscape, a potential energy surface (PES) scan is typically performed. This involves systematically rotating one or more dihedral angles and calculating the energy at each step, while allowing the rest of the molecule to relax to its minimum energy geometry. The resulting energy profile reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

For this compound, a PES scan of the dihedral angle involving the N-C-C=O linkage would be particularly insightful. This would reveal the rotational barrier for the aminoacetic side chain relative to the anhydride ring. The energy landscape is expected to show distinct minima corresponding to staggered conformations that minimize steric hindrance, and maxima corresponding to eclipsed conformations.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal the accessible conformations at a given temperature and the timescales of conformational transitions.

The following table illustrates a hypothetical potential energy surface scan for the rotation around the C-C bond in this compound.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 (Eclipsed) | 5.0 |

| 60 (Gauche) | 0.5 |

| 120 (Eclipsed) | 4.5 |

| 180 (Anti) | 0.0 |

| 240 (Eclipsed) | 4.5 |

| 300 (Gauche) | 0.5 |

Note: This data is a representative example illustrating the expected energetic profile for bond rotation in a molecule like this compound. The actual energy values would be determined through specific computational studies.

Biological Activities and Medicinal Chemistry Applications of Aminoacetic Anhydride and Its Analogs

Natural Occurrence and Biosynthetic Pathways of Diketopiperazines (Including Aminoacetic Anhydride)

Diketopiperazines are a large class of natural products synthesized by a diverse array of organisms, including bacteria, fungi, plants, and animals. wikipedia.orgmdpi.com Their biosynthesis generally occurs through two main enzymatic pathways: nonribosomal peptide synthetases (NRPSs) or, more commonly for simpler DKPs, tRNA-dependent cyclodipeptide synthases (CDPSs). nih.gov The CDPS pathway effectively links primary and secondary metabolism by utilizing aminoacyl-tRNAs to produce the cyclic dipeptide core. nih.gov This core structure can then be further modified by tailoring enzymes like oxidoreductases and methyltransferases to create a vast diversity of natural products. nih.gov

Researchers have isolated a multitude of DKP derivatives from various natural sources, demonstrating their widespread distribution. Microorganisms, in particular, are a prolific source. For instance, endophytic Streptomyces species have been found to produce several DKPs, including cyclo-(L-Val-L-Pro), cyclo-(L-Leu-L-Pro), and cyclo-(L-Phe-L-Pro), which exhibit activity against multidrug-resistant bacteria like MRSA. koreascience.krnih.gov The fungus Aspergillus fumigatus is known to produce the complex DKP gliotoxin, which has immunosuppressive and antimicrobial properties. mdpi.com

Marine environments are an especially rich source of novel DKPs. mdpi.com Fungi and bacteria isolated from marine sponges and sediments have yielded numerous bioactive compounds. A sponge-associated Bacillus sp. produced (3S,6S)-3,6-diisobutylpiperazine-2,5-dione, which showed antimicrobial activity. mdpi.com Similarly, seven different DKPs were isolated from the Fijian marine sponge Acanthella cavernosa. ifremer.frsemanticscholar.org Deep-sea fungi, such as Aspergillus puulaauensis, have been a source of unique prenylated indole (B1671886) diketopiperazines like the versicoines, which possess anti-neuroinflammatory effects. nih.gov

While less common than in microbes, DKPs have also been identified in plants. Plant-based peptides, when subjected to high-temperature and high-pressure processing, can generate various DKPs, including cyclo(Leu-Phe) and cyclo(Leu-Leu). google.com

Table 1: Examples of Diketopiperazines Isolated from Natural Sources

| Compound Name | Source Organism | Source Type | Noted Bioactivity |

|---|---|---|---|

| Cyclo-(L-Val-L-Pro) | Streptomyces sp. SUK 25 | Endophytic Fungus | Antibacterial (against MRSA) |

| Cyclo-(L-Phe-L-Pro) | Rosellinia necatrix | Fungus | Plant growth retardant |

| Gliotoxin | Aspergillus fumigatus | Fungus | Immunosuppressive, Antimicrobial |

| Bicyclomycin | Streptomyces sapporensis | Bacterium | Antibacterial |

| Versicoine N | Aspergillus puulaauensis F77 | Deep-Sea Fungus | Anti-neuroinflammatory |

| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | Bacillus sp. SPB7 | Sponge-associated Bacterium | Antimicrobial |

| Roquefortine C | Penicillium roqueforti | Fungus (in blue cheese) | Mycotoxin |

Diketopiperazines are frequently formed during the chemical and thermal processing of food and beverages, often as degradation products of proteins and peptides. wikipedia.orgnih.gov They have been detected in a wide variety of products, including beer, bread, roasted coffee, cocoa, and various cheeses. wikipedia.orgnih.govacs.org Proline-containing DKPs are particularly abundant in food. researchgate.net For example, cyclo(L-Val-L-Pro) was identified as a major contributor to the bitter taste of roasted cocoa. wikipedia.org These compounds can significantly influence the sensory properties of food, contributing to tastes described as bitter, astringent, metallic, or salty. wikipedia.orgnih.govacs.org

Beyond food, DKPs are also found in biological fluids in mammals. The well-studied cyclo(His-Pro) is a metabolite of the thyrotropin-releasing hormone (TRH) and is present in the blood and cerebrospinal fluid. wikipedia.orgnih.gov It is known to cross the blood-brain barrier and exhibits a range of effects on the central nervous system. wikipedia.org

Aminoacetic Anhydride (B1165640) Derivatives as Privileged Scaffolds for Drug Discovery

The diketopiperazine core is considered a "privileged scaffold" in medicinal chemistry. This is due to its unique combination of structural and chemical properties that make it an excellent template for developing new therapeutic agents. wikipedia.orgresearchgate.net DKPs offer a rigid, three-dimensional framework that can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries. acs.orgresearchgate.net

A primary application of the DKP scaffold is in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties. researchgate.net Linear peptides often make poor drug candidates due to their rapid degradation by proteases and poor cell permeability. rsc.org The DKP scaffold addresses these issues by incorporating key amino acid side chains onto a rigid, stable core. researchgate.net This allows the crucial pharmacophoric groups to be held in a specific, bioactive conformation, mimicking, for example, the β-turns or α-helical regions of a natural peptide that are responsible for its interaction with a biological target. umn.edunih.gov By locking the conformation, the entropic penalty for binding is reduced, which can lead to higher affinity and selectivity. researchgate.net

The bioactivity of DKP derivatives is profoundly influenced by two key features: conformational rigidity and proteolytic stability. researchgate.net

Conformational Rigidity: The six-membered DKP ring is conformationally constrained, typically adopting a non-planar boat or a flattened conformation. wikipedia.orgbaranlab.org This rigidity reduces the molecule's flexibility, meaning it spends more time in a conformation that is recognizable by its target receptor. researchgate.net This pre-organization of side chains can enhance binding affinity and biological activity. Conformational studies using NMR and CD spectroscopy have shown that incorporating a DKP scaffold can induce specific secondary structures, such as β-hairpins, in attached peptide chains. rsc.orgnih.govrsc.org

Proteolytic Stability: The cyclic amide structure of the DKP core is highly resistant to degradation by proteases, enzymes that readily break down linear peptides. nih.govrsc.org This enhanced stability increases the half-life of DKP-based drugs in biological systems, allowing for a longer duration of action compared to their linear peptide counterparts. researchgate.net This resistance to enzymatic degradation is a critical advantage for developing orally bioavailable drugs. researchgate.net

Elucidation of Pharmacological Mechanisms of Action

The diverse structures of DKP derivatives have led to a wide array of pharmacological activities, and research has begun to uncover their specific mechanisms of action.

One notable example is the DKP derivative plinabulin (B1683793) . Plinabulin and its analogs function as tubulin polymerization inhibitors. nih.gov By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest and apoptosis, making plinabulin a potential anti-cancer agent. nih.gov

Another example is versicoine N , isolated from a deep-sea fungus. nih.gov Mechanistic studies revealed that this compound exerts its anti-neuroinflammatory effects by inhibiting the NF-κB signaling pathway. It was shown to prevent the expression and nuclear translocation of the p65 subunit and inhibit the phosphorylation of key proteins (IKK/IκB) in the pathway. Furthermore, versicoine N was found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response. nih.gov

The fungal metabolite gliotoxin is an epipolythiodioxopiperazine, a subclass of DKPs characterized by a disulfide bridge across the ring. wikipedia.orgmdpi.com Its mechanism of action is complex, but a key feature is its ability to generate reactive oxygen species (ROS) through redox cycling of the disulfide bond. This induces oxidative stress and apoptosis in cells. Gliotoxin is also a potent immunosuppressive agent, partly through its ability to inhibit the transcription factor NF-κB. mdpi.com

These examples highlight how the DKP scaffold can be adapted to interact with a variety of biological targets, from structural proteins like tubulin to complex signaling pathways, demonstrating its versatility in drug discovery.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound (piperazine-2,5-dione) |

| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione |

| Bicyclomycin |

| Cyclo-(L-Leu-L-Pro) |

| Cyclo-(L-Phe-L-Pro) |

| Cyclo-(L-Val-L-Pro) |

| Cyclo(His-Pro) |

| Cyclo(Leu-Leu) |

| Cyclo(Leu-Phe) |

| Gliotoxin |

| Phenylahistin |

| Plinabulin |

| Roquefortine C |

Anti-Cancer and Anti-Proliferative Activities

The 2,5-diketopiperazine scaffold is a prominent feature in many natural and synthetic compounds exhibiting potent anti-cancer and anti-proliferative properties. wustl.edunih.gov Researchers have extensively investigated modifications of this core structure to enhance its efficacy against various cancer cell lines. wustl.edu

One study focused on designing and synthesizing novel 3,6-diunsaturated 2,5-DKP derivatives. mdpi.com Inspired by marine natural products, these compounds were tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines. Several derivatives showed moderate to good anticancer activities, with IC₅₀ values in the low micromolar range. mdpi.com Notably, compound 11 , featuring a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group, demonstrated significant inhibitory activity against both A549 (IC₅₀ = 1.2 μM) and HeLa (IC₅₀ = 0.7 μM) cells. mdpi.com Further investigation revealed that this compound could induce apoptosis and cause cell cycle arrest in the G2/M phase. mdpi.com

Another research effort synthesized a series of soluble mono-protected 2,5-DKP derivatives to address the poor solubility that often hinders the bioavailability of these compounds. nih.gov Many of these mono-protected analogs exhibited broad-spectrum anticancer activity across ten different cell lines. Compound 4m , an allyl-protected derivative, was particularly effective, showing strong activity against all tested cell lines (IC₅₀ = 0.5-4.5 μM), and was especially potent against U937 (histiocytic lymphoma) and K562 (chronic myelogenous leukemia) cells, with IC₅₀ values of 0.5 μM and 0.9 μM, respectively. nih.gov

The anti-proliferative effects of these compounds are often linked to their ability to induce apoptosis and interfere with the cell cycle. mdpi.com The structural modifications, such as the introduction of unsaturated bonds and protective groups, play a crucial role in enhancing their lipophilicity and, consequently, their ability to cross cell membranes and exert their cytotoxic effects. mdpi.comnih.gov

Broad-Spectrum Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Analogs of this compound are recognized for their diverse antimicrobial activities, including antibacterial, antifungal, and antiviral effects. nih.govnih.govmdpi.com The cyclic dipeptide structure provides a stable scaffold that can be modified to target various microbial pathogens. nih.gov

Antibacterial and Antifungal Activities: Research into synthetic mimics of antimicrobial peptides has identified 2,5-DKPs as a promising class of compounds to combat antimicrobial resistance. nih.gov A study investigating cyclic N-alkylated amphiphilic 2,5-diketopiperazines tested them against 15 different strains of bacteria and fungi, including drug-resistant clinical isolates. Several of these DKP derivatives displayed antimicrobial activities that were comparable or superior to antibiotics currently in use. nih.gov Their effectiveness was linked to both the cationic and hydrophobic substituents on the DKP ring. nih.gov For instance, arylpiperazine derivatives have been identified as potent broad-spectrum antimicrobials against clinically relevant bacteria and fungi, with MIC values ranging from 12.5 to 15.6 μg/mL. nih.gov

Antiviral Activities: Cyclic peptides, including DKP derivatives, have emerged as promising antiviral drug candidates due to their high stability, low toxicity, and specific targeting capabilities. mdpi.comresearchgate.net They can interfere with various stages of the viral life cycle, such as attachment, entry, and replication. mdpi.com The rigid structure of cyclic peptides offers a larger surface area for interaction with viral targets compared to their linear counterparts. nih.govlifetein.com For example, certain cyclic peptides have been shown to neutralize a broad range of influenza A viruses. lifetein.com One study demonstrated that a cyclic peptide derived from pheasant cathelicidin (B612621) could inhibit the influenza A H1N1 virus by augmenting the host's immune response, specifically by upregulating the expression of type I interferon and its downstream genes. mdpi.com

The broad-spectrum antimicrobial potential of this compound analogs makes them a valuable scaffold for the development of new therapies against infectious diseases.

Enzyme Modulatory Effects (e.g., Histone Deacetylase Inhibition)

Derivatives of this compound have been investigated as modulators of various enzymes, with a particular focus on histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a key strategy in cancer therapy. nih.govrsc.org

Several studies have designed and synthesized DKP and piperazine-based compounds as HDAC inhibitors. nih.govjst.go.jp In one study, hydroxamates incorporating a piperazine (B1678402) moiety in the linker region were synthesized to reduce linker flexibility, a feature thought to improve inhibition profiles. nih.gov These compounds were evaluated for their inhibitory action on human HDAC3 and HDAC8. The N-hydroxycarboxamide derivatives were found to be more effective against HDAC8 than the corresponding N-hydroxyacetamide derivatives. Compound 4a , with an unsubstituted aryl cap, was the most active, showing an IC₅₀ of 3.15 μM against HDAC8, marking it as a promising lead for further development. nih.gov

In another approach, researchers developed indole-piperazine hybrid structures as potent and selective class I HDAC inhibitors. jst.go.jp Building on a previous diketopiperazine derivative, they replaced the DKP fragment with a piperazine group. The resulting hybrid, compound 6a , demonstrated the best inhibition of HDAC1 with an IC₅₀ value of 205 nM and showed preferential affinity for HDAC1–3 over other classes. jst.go.jp This compound also exhibited potent antiproliferative activities against K562 and HCT116 cancer cell lines. jst.go.jp

These findings highlight the potential of the piperazine and diketopiperazine scaffolds in designing potent and selective enzyme inhibitors for therapeutic applications.

Receptor Interactions and Molecular Recognition

The conformationally constrained structure of this compound and its analogs makes them ideal candidates for studying and modulating receptor interactions. Their rigid framework can be systematically modified to achieve high affinity and selectivity for specific biological targets. mdpi.com

One area of significant research is the development of DKP analogs as ligands for opioid receptors. nih.govnih.gov Starting from the structure of gliotoxin, a natural product containing a DKP core, researchers prepared chemotypes with selective affinity for the kappa opioid receptor (KOR). nih.govnih.gov Through medicinal chemistry and structure-activity relationship (SAR) studies, they identified key structural features required for this affinity. For example, the removal or substitution of an N-benzyl moiety resulted in inactive analogs, suggesting a crucial pi-pi interaction with the KOR binding site. nih.gov These studies led to the development of advanced molecules with favorable properties for potential use as pain therapeutics. nih.gov

The DKP scaffold also plays a role in molecular recognition within cell-penetrating peptides (CPPs). rsc.org By incorporating a bifunctional DKP scaffold into a CPP sequence, researchers created a series of linear and cyclic peptidomimetics. Conformational studies showed that the cyclic derivatives had higher membrane activity, facilitating their interaction with the lipids of the cellular membrane. rsc.org This enhanced interaction allows them to act as effective shuttles for transporting anti-cancer drugs across cell membranes. rsc.org

These examples demonstrate the utility of the this compound framework in designing molecules that can selectively recognize and interact with complex biological receptors, leading to targeted therapeutic effects.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of this compound analogs. By systematically altering the chemical structure of the 2,5-DKP scaffold, researchers can identify the key molecular features responsible for a desired therapeutic effect and refine lead compounds. wustl.edunih.gov

In the development of KOR ligands, initial SAR studies on a hit molecule identified several important trends. nih.gov It was found that an N-benzyl group was essential for activity, while modifications to other parts of the molecule were explored to improve stability and affinity. nih.gov This systematic approach allowed for the preparation of advanced molecules with optimized profiles for central nervous system activity. nih.govnih.gov

Similarly, in the design of anti-cancer 2,5-DKP derivatives, SAR analysis revealed that introducing an allyl group to one of the nitrogen atoms of the DKP ring could interrupt intermolecular hydrogen bonding and disturb π–π stacking interactions. mdpi.com This modification not only improved the lipophilicity and solubility of the compounds but was also beneficial to their anticancer activity. mdpi.comnih.gov The study of 3,6-diunsaturated derivatives showed that electron-withdrawing groups were generally not favorable for high anticancer activity, providing crucial guidance for future design. mdpi.com

These examples underscore how detailed SAR studies enable the rational design of this compound analogs with enhanced potency, selectivity, and improved pharmacokinetic properties for a range of therapeutic applications. wustl.edu

Applications in Advanced Therapeutic Systems and Drug Delivery

The unique properties of the 2,5-diketopiperazine scaffold extend beyond direct pharmacological activity to applications in advanced drug delivery systems. The stability and versatility of the DKP structure make it an excellent building block for creating novel biomaterials and drug carriers. mdpi.com

One innovative approach involves using branched piperazine-2,5-diones to create orally available peptidomimetics. mdpi.com This chemical platform allows a small, biologically active peptide to be transformed into an orally stable compound. The DKP core acts as a bio-carrier, protecting the attached peptide fragments from enzymatic degradation in the gastrointestinal tract, a major challenge in oral peptide delivery. mdpi.com Studies have shown that these DKP-based structures are resistant to proteolysis and possess optimal parameters for permeability and absorption. mdpi.com

The DKP scaffold has also been incorporated into cell-penetrating peptides (CPPs) to act as shuttles for anti-cancer drugs. rsc.org By synthesizing cyclic peptidomimetics containing a DKP unit, researchers developed carriers with high membrane activity. These cyclic structures can efficiently cross cell membranes and deliver therapeutic cargo into target cells, potentially improving the efficacy and reducing the side effects of chemotherapy. rsc.org

Furthermore, DKP derivatives are being explored in nano-systems to enhance drug delivery. For example, a DKP derivative has been loaded into chitosan-coated niosomes to target colorectal cancer. nih.gov This nano-formulation aims to improve the delivery and therapeutic potential of the DKP compound, leveraging the advantages of nanotechnology for targeted cancer therapy. nih.gov

These applications demonstrate the significant potential of this compound and its analogs as versatile components in the design of next-generation therapeutic systems and sophisticated drug delivery vehicles.

Materials Science and Biotechnological Applications of Aminoacetic Anhydride Scaffolds

Aminoacetic Anhydride-Based Functional Materials

The polymerization of aminoacetic anhydride (B1165640) and its derivatives provides a direct route to synthetic polypeptides and polypeptoids (N-substituted polyglycines). researchgate.netacs.org These polymers are prized for their biocompatibility and structural similarity to natural proteins, making them ideal candidates for functional biomaterials. rsc.org The versatility of NCA chemistry allows for the creation of polymers with controlled molecular weights, narrow molecular weight distributions, and diverse architectures, including block copolymers. acs.orgrsc.org

Polymers derived from this compound are not intrinsically conjugated polymer semiconductors, as their peptide backbone lacks the alternating single and double bonds required for charge transport. weiyougroup.org However, these polypeptide scaffolds play a significant role in the development of hybrid semiconducting materials by templating or functionalizing traditional organic semiconductors.

Researchers have successfully created novel functional materials by integrating polypeptides with semiconductor units. In one approach, an organic semiconductor molecule (sexithiophene) was attached to the amino acid lysine, which was then incorporated into a homopolypeptide via the ring-opening polymerization of its corresponding NCA. acs.org The resulting polypeptide adopted an α-helical structure that self-assembled, creating an ordered template for the semiconductor units, which led to significantly improved hole mobility in organic field-effect transistor devices. acs.org Similarly, polypeptides have been used to direct the assembly of semiconductor nanocrystals (quantum dots) into ordered structures through electrostatic interactions. nih.gov Peptides can also be used for the specific surface modification and functionalization of inorganic semiconductors like Indium Phosphide (InP), enabling the controlled placement of molecules for sensing applications. nih.gov This strategy of using polypeptide structures derived from NCA monomers to organize and template semiconducting components is a promising pathway for creating next-generation organic electronic materials.

Self-Assembled Systems and Gel Formation from this compound Derivatives

Derivatives of this compound are pivotal in creating polymers that undergo self-assembly into ordered nanostructures and hydrogels. The controlled synthesis of glycine-rich poly(amino acid)s (PAAs) can be achieved via the ring-opening copolymerization of glycine-N-thiocarboxyanhydride (Gly-NTA), a stable thio-analogue of Gly-NCA, with other NCAs like sarcosine-NCA. polymer.cnnih.gov

The resulting glycine-rich copolymers exhibit stimuli-responsive self-assembly in aqueous solutions. Depending on the glycine (B1666218) content and environmental conditions, these polymers can form distinct structures such as nanoparticles or hydrogels. polymer.cn This behavior is driven by non-covalent interactions, such as hydrogen bonding, which lead to the formation of hierarchical structures like β-sheets that entangle to form a stable network. polymer.cnnih.gov For instance, a copolymer of glycine and sarcosine (B1681465) (Poly(Gly-r-Sar)) has been shown to form nanoparticles at a 10% glycine content, while a sample containing 31% glycine residues forms a reversible, temperature-sensitive hydrogel capable of holding up to 86.3% water. polymer.cn This hydrogel can be transitioned to a flowable state by heating and reverts to a gel upon cooling, making it an attractive material for biomedical applications. polymer.cn

Below is an interactive table summarizing the self-assembly behavior of these glycine-rich copolymers.

| Polymer System | Glycine Content (%) | Assembled Morphology | Key Properties | Reference |

|---|---|---|---|---|

| Poly(Gly-r-Sar) | 10.3 | Nanoparticles | Size is tunable by temperature. | polymer.cn |

| Poly(Gly-r-Sar) | 31.0 | Hydrogel | Thermo-reversible; water content up to 86.3%. | polymer.cn |

Biotechnological Relevance (e.g., Prebiotic Chemistry, Biomaterials)

The polymers derived from this compound hold significant relevance in biotechnology, from theories on the origin of life to modern-day advanced biomaterials.

Prebiotic Chemistry The formation of peptides from individual amino acids on early Earth faces significant thermodynamic barriers. nih.gov Amino acid N-carboxyanhydrides, such as this compound, are considered "activated" forms of amino acids. Their high reactivity provides a plausible pathway for the abiotic polymerization of peptides under prebiotic conditions without requiring complex biological machinery. nih.gov The study of peptide formation through intermediates like NCAs is a key area of research into the origin of life, suggesting a route by which functional polymers could have arisen from simpler organic molecules. rsc.org

Biomaterials Polypeptides synthesized from NCAs are a critical class of polymeric biomaterials, valued for their excellent biocompatibility and biodegradability. acs.org The ability to create well-defined polypeptides via NCA polymerization allows for the design of materials for sophisticated biomedical applications, including drug delivery, gene transfer, and tissue engineering. acs.orgresearchgate.net The process streamlines the synthesis from amino acids to high molecular weight polymers, which is essential for creating robust materials. nih.gov For example, glycopolypeptides built by the polymerization of glycosylated NCAs have been developed as chemically-defined ligands for immune receptors, highlighting their potential in vaccine development and cancer immunotherapy. nih.gov These synthetic polypeptides, which can be degraded into natural amino acid components, are attractive for translational and clinical applications. nih.gov

Future Directions and Emerging Research Avenues for Aminoacetic Anhydride

Untapped Synthetic Methodologies for Enhanced Diversity and Efficiency

The synthesis of aminoacetic anhydride (B1165640), while chemically feasible, has not been a major focus of methodological development. Current understanding relies on fundamental principles of organic chemistry, but targeted research into novel synthetic routes could unlock greater efficiency and a broader diversity of related compounds. Future exploration in this domain could concentrate on:

Enzymatic Synthesis: The use of enzymes, such as lipases or proteases under non-aqueous conditions, could offer a green and highly selective method for the synthesis of aminoacetic anhydride and its derivatives. This approach could lead to higher yields and fewer byproducts compared to traditional chemical methods.

Flow Chemistry: Continuous flow reactors could provide a scalable and controlled environment for the synthesis of this compound. This methodology allows for precise control over reaction parameters, potentially improving reaction efficiency and safety.

Protecting-Group-Free Synthesis: The development of synthetic strategies that avoid the use of protecting groups for the amine functionality would streamline the synthesis, reduce waste, and lower costs.

A comparative look at potential synthetic approaches is presented in Table 1.

Table 1: Prospective Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Screening for suitable enzymes, optimization of reaction media and conditions. |

| Flow Chemistry | Scalability, precise process control, enhanced safety. | Reactor design, optimization of flow rates and residence times. |

Deeper Mechanistic Understanding of Biological Interactions

Currently, there is a significant gap in the scientific literature regarding the specific biological interactions of this compound. The presence of both an anhydride and a primary amine group suggests the potential for a range of interactions with biological macromolecules. Future research should aim to elucidate these mechanisms, which could include:

Acylation of Proteins: The anhydride functional group is a potent acylating agent. Studies are needed to investigate whether this compound can acylate proteins, and if so, to identify the specific protein targets and the functional consequences of such modifications.

Enzyme Inhibition: The reactivity of the anhydride could be harnessed to design irreversible inhibitors of enzymes, particularly those with nucleophilic residues in their active sites.

Interaction with Nucleic Acids: The potential for this compound to interact with DNA and RNA, either through intercalation or covalent modification, remains to be explored.

Exploration of Novel Therapeutic Targets and Disease Applications

The lack of biological studies on this compound means its therapeutic potential is entirely unknown. Future research could uncover novel applications in various disease areas. A systematic screening of this compound and its derivatives against a panel of therapeutic targets is a logical starting point. Potential areas of interest, based on the chemical nature of the compound, could include:

Antimicrobial Agents: The reactivity of the anhydride could be exploited to develop new antimicrobial agents that act by acylating essential bacterial or fungal proteins.

Anticancer Therapeutics: Many anticancer drugs function by modifying DNA or inhibiting key enzymes in cancer cell proliferation. The reactivity of this compound warrants investigation in this context.

Neurological Disorders: Given that glycine (B1666218), the parent amino acid, is a neurotransmitter, it would be valuable to explore whether this compound or its derivatives have any activity at neuronal receptors.

Advanced Computational Design for Rational Drug and Material Development

Computational modeling and simulation offer powerful tools to accelerate the discovery and optimization of new molecules. In the context of this compound, computational approaches could be applied to:

Virtual Screening: Docking studies could be used to predict the binding of this compound and a virtual library of its derivatives to the active sites of various protein targets.

Quantum Mechanical Calculations: These calculations can provide insights into the reactivity of this compound, helping to predict its stability and its propensity to participate in various chemical reactions.

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of this compound in biological environments, such as its interaction with cell membranes or its binding to proteins.

Table 2: Potential Computational Approaches for this compound Research

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Virtual Screening | Identification of potential protein targets. | A list of high-priority targets for experimental validation. |

| Quantum Mechanics | Understanding of chemical reactivity. | Prediction of reaction mechanisms and stability. |

Sustainable and Scalable Production of this compound Derivatives

For any potential applications of this compound or its derivatives to be realized, sustainable and scalable production methods are essential. Future research in this area should focus on:

Bio-based Feedstocks: Investigating the use of renewable resources, such as biomass-derived glycine, for the synthesis of this compound.

Catalytic Processes: Developing efficient catalytic systems that can produce this compound with high turnover numbers and selectivity, minimizing waste.

Process Intensification: Employing modern chemical engineering principles to design and optimize the production process, reducing energy consumption and environmental impact.

Q & A

Basic Research Questions